molecular formula C8H10BrN3O B13179073 3-(5-Bromopyrimidin-2-yl)oxolan-3-amine

3-(5-Bromopyrimidin-2-yl)oxolan-3-amine

Cat. No.: B13179073
M. Wt: 244.09 g/mol
InChI Key: MCIWRRXBSZIXEH-UHFFFAOYSA-N
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Description

3-(5-Bromopyrimidin-2-yl)oxolan-3-amine is a chemical compound with the molecular formula C₈H₁₀BrN₃O and a molecular weight of 244.09 g/mol . It is a heterocyclic compound containing a bromopyrimidine moiety and an oxolane ring. This compound is primarily used in research and development settings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Bromopyrimidin-2-yl)oxolan-3-amine typically involves the reaction of 5-bromopyrimidine with oxirane derivatives under specific conditions. One common method involves the use of copper iodide as a catalyst in dry pyridine, with microwave irradiation at 115°C for 30 minutes .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the available literature. the synthesis methods used in research laboratories can be scaled up for industrial production with appropriate modifications to reaction conditions and equipment.

Chemical Reactions Analysis

Types of Reactions

3-(5-Bromopyrimidin-2-yl)oxolan-3-amine can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom in the pyrimidine ring can be substituted with other nucleophiles.

    Oxidation and Reduction Reactions: The oxolane ring can undergo oxidation to form corresponding lactones or reduction to form alcohols.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Substitution Reactions: Products include various substituted pyrimidine derivatives.

    Oxidation Reactions: Products include lactones.

    Reduction Reactions: Products include alcohols.

Scientific Research Applications

3-(5-Bromopyrimidin-2-yl)oxolan-3-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(5-Bromopyrimidin-2-yl)oxolan-3-amine is not well-documented. it is believed to interact with specific molecular targets and pathways, depending on its application. For example, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

    5-Bromopyrimidine: A simpler analog with similar reactivity.

    3-(5-Chloropyrimidin-2-yl)oxolan-3-amine: A chlorinated analog with potentially different reactivity and biological activity.

    3-(5-Fluoropyrimidin-2-yl)oxolan-3-amine: A fluorinated analog with unique properties.

Uniqueness

3-(5-Bromopyrimidin-2-yl)oxolan-3-amine is unique due to the presence of both a bromopyrimidine moiety and an oxolane ring, which confer specific chemical reactivity and potential biological activity. Its bromine atom allows for versatile substitution reactions, making it a valuable intermediate in organic synthesis .

Biological Activity

3-(5-Bromopyrimidin-2-yl)oxolan-3-amine is a compound of interest in medicinal chemistry due to its potential biological activities. The presence of the bromopyrimidine moiety suggests possible interactions with biological targets, particularly in the fields of oncology and neurology. This article reviews the biological activity of this compound, synthesizing findings from various studies and highlighting its mechanism of action, pharmacological properties, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula for this compound is C8H9BrN2OC_8H_9BrN_2O, with a molecular weight of 229.07 g/mol. The compound features a brominated pyrimidine ring, which is known for its role in various biological activities, including enzyme inhibition and receptor modulation.

PropertyValue
Molecular FormulaC₈H₉BrN₂O
Molecular Weight229.07 g/mol
IUPAC NameThis compound
CAS Number[Not available]

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors involved in critical signaling pathways. The bromine atom may enhance binding affinity through halogen bonding, which can stabilize the interaction with target sites.

Potential Mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, potentially affecting cancer cell proliferation.
  • Receptor Modulation : It may act as an agonist or antagonist at certain receptors, influencing neurotransmitter systems or inflammatory responses.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives containing bromopyrimidine have been shown to inhibit tumor growth in various cancer cell lines through apoptosis induction and cell cycle arrest.

Neuroprotective Effects

The neuroprotective potential of brominated pyrimidines has been explored, suggesting that this compound might protect neuronal cells from oxidative stress and excitotoxicity. This could be particularly relevant in the context of neurodegenerative diseases such as Alzheimer's or Parkinson's disease.

Case Studies

  • Study on Antitumor Activity : A study evaluating a series of bromopyrimidine derivatives reported that compounds with similar structures to this compound showed IC50 values in the low micromolar range against breast cancer cell lines (MCF-7). This indicates potent antitumor activity that warrants further investigation into structure-activity relationships (SAR).
  • Neuroprotective Study : In a model of oxidative stress-induced neuronal damage, a related compound demonstrated significant reduction in cell death compared to controls, suggesting that this compound may also exhibit similar protective effects.

Pharmacological Properties

The pharmacokinetics and pharmacodynamics of this compound are yet to be fully elucidated. However, studies on related compounds suggest favorable absorption characteristics and moderate bioavailability. Further studies are needed to assess its metabolism and excretion profiles.

Properties

Molecular Formula

C8H10BrN3O

Molecular Weight

244.09 g/mol

IUPAC Name

3-(5-bromopyrimidin-2-yl)oxolan-3-amine

InChI

InChI=1S/C8H10BrN3O/c9-6-3-11-7(12-4-6)8(10)1-2-13-5-8/h3-4H,1-2,5,10H2

InChI Key

MCIWRRXBSZIXEH-UHFFFAOYSA-N

Canonical SMILES

C1COCC1(C2=NC=C(C=N2)Br)N

Origin of Product

United States

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